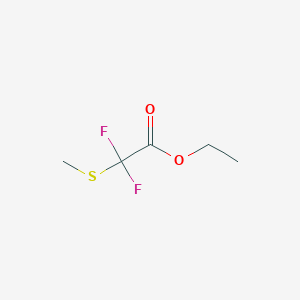

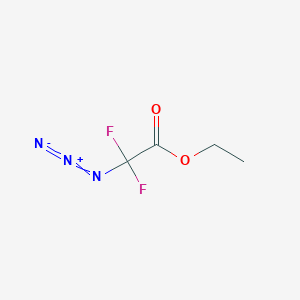

Ethyl 2-azido-2,2-difluoroacetate

Overview

Description

Mechanism of Action

Target of Action

Ethyl 2-azido-2,2-difluoroacetate is a fluoroalkyl azide reagent . Its primary targets are amine substrates . These substrates play a crucial role in various biological processes, including neurotransmission and protein synthesis.

Mode of Action

This compound interacts with its targets through a process known as the copper-catalyzed azide-alkyne cycloaddition (click reaction) . This reaction allows the unique functionality to afford the transformation of amine substrates to their amide analog .

Result of Action

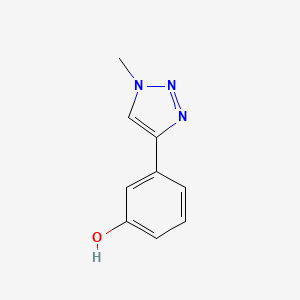

As a result of its action, this compound enables the transformation of amine substrates to their amide analog . This transformation results in the formation of amide-triazole functionalities . The molecular and cellular effects of this transformation would depend on the specific roles and functions of these amide-triazole functionalities in the cell.

Biochemical Analysis

Biochemical Properties

Ethyl 2-azido-2,2-difluoroacetate plays a significant role in biochemical reactions. It is active in the click reaction, which allows the transformation of amine substrates to their amide analog . This process is followed by the subsequent click reaction to form amide-triazole functionalities

Molecular Mechanism

The molecular mechanism of this compound involves its role as a reagent in the click reaction . It enables the transformation of amine substrates into their amide analogs, followed by a subsequent click reaction to form amide-triazole functionalities This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-azido-2,2-difluoroacetate can be synthesized through the reaction of ethyl 2-bromo-2,2-difluoroacetate with sodium azide. This reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through standard techniques such as distillation or recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azide functional group, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azido-2,2-difluoroacetate primarily undergoes copper-catalyzed azide-alkyne cycloaddition reactions. This type of reaction is highly efficient and selective, making it a valuable tool in synthetic chemistry .

Common Reagents and Conditions

Copper Catalysts: Copper(I) bromide (CuBr) or copper(I) iodide (CuI) are commonly used as catalysts.

Solvents: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are often used as solvents.

Reaction Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures, under an inert atmosphere such as nitrogen or argon.

Major Products

The major products formed from these reactions are amide-triazole functionalities. These products are valuable intermediates in the synthesis of various bioactive molecules and materials .

Scientific Research Applications

Ethyl 2-azido-2,2-difluoroacetate has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules through click chemistry.

Biology: The compound is employed in bioconjugation techniques to label biomolecules.

Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those involving triazole moieties.

Comparison with Similar Compounds

Ethyl 2-azido-2,2-difluoroacetate is unique due to its combination of azide and difluoro functional groups. Similar compounds include:

Ethyl bromoacetate: Lacks the azide group and is used in different types of reactions.

Difluoroethylazide: Contains the azide group but lacks the ester functionality.

Tetrafluoropropyl azide: Contains more fluorine atoms and is used in different synthetic applications.

This compound stands out due to its specific reactivity and versatility in click chemistry, making it a valuable reagent in various fields of research and industry.

Properties

IUPAC Name |

ethyl 2-azido-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3O2/c1-2-11-3(10)4(5,6)8-9-7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISKRTIGSBFIQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(N=[N+]=[N-])(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2414189.png)

![[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2414191.png)

![2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline](/img/structure/B2414192.png)

![N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B2414193.png)

![N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2414198.png)